![molecular formula C23H13Cl2F3N2O2S B2505735 4-[4-(2,4-二氯苯基)-1,3-噻唑-2-基]-N-[4-(三氟甲氧基)苯基]苯甲酰胺 CAS No. 321430-03-9](/img/structure/B2505735.png)

4-[4-(2,4-二氯苯基)-1,3-噻唑-2-基]-N-[4-(三氟甲氧基)苯基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

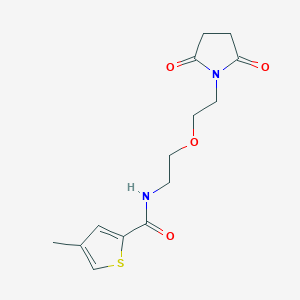

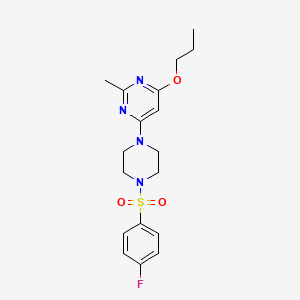

The compound 4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]benzamide is a derivative of thiazole, a five-membered ring system containing nitrogen and sulfur atoms. Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, antidiabetic, and antifungal properties. The presence of electron-donating or electron-withdrawing groups on the phenyl ring can significantly influence the activity of these compounds .

Synthesis Analysis

The synthesis of thiazole derivatives typically involves the reaction of benzoyl chloride with hydrazine to form substituted benzohydrazides, followed by the synthesis of N-(4-chlorobenzylidene) aryl hydrazide. The specific synthesis pathway for the compound is not detailed in the provided papers, but similar compounds have been synthesized through base-catalyzed cyclization of corresponding 1-aroyl-3-aryl thioureas with acetophenone in the presence of bromine .

Molecular Structure Analysis

Although the exact molecular structure analysis of 4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]benzamide is not provided, related compounds have been characterized using X-ray diffraction, IR, 1H and 13C NMR, and UV-Vis spectra. The optimized geometrical structure, harmonic vibrational frequencies, and chemical shifts are typically computed using hybrid-DFT methods, and the results are compared with experimental X-ray diffraction data. The calculated optimized geometries and vibrational frequencies often show strong agreement with experimentally measured values .

Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives can vary widely depending on the substituents present on the thiazole ring and the reaction conditions. The papers provided do not detail specific chemical reactions for the compound , but they do mention that thiazole derivatives can be synthesized through reactions involving benzoyl chloride, hydrazine, and bromine-induced cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the thiazole ring and the phenyl ring. The antimicrobial activity of these compounds has been tested against various gram-positive and gram-negative bacterial species, as well as antifungal species. The activity is found to be higher in derivatives with electron-donating groups like hydroxyl and amino groups, while electron-withdrawing groups like nitro groups show very low activity . Additionally, the electronic properties, such as calculated energies, excitation energies, oscillator strengths, dipole moments, and frontier orbital energies, can be computed using TDDFT-B3LYP methodology to understand the chemical behavior of these compounds .

科学研究应用

荧光 DNA 染色

Hoechst 33258 及其类似物与本化合物具有相似的结构,已知它们能牢固地结合到双链 B-DNA 的小沟中,对富含 AT 的序列具有特异性。由于这些化合物能轻易地穿透细胞,因此已被广泛用作荧光 DNA 染料。这使得它们能够用于各种生物学应用,例如染色体和细胞核染色、分析植物细胞生物学中的细胞核 DNA 含量值以及流式细胞术。它们还可用作放射保护剂和拓扑异构酶抑制剂,为合理药物设计和理解 DNA 序列识别和结合的分子基础提供了依据 (Issar & Kakkar, 2013)。

生物活性杂环的合成

对苯并咪唑、喹喔啉和苯并(1,5)二氮杂卓的合成方法的综述强调了邻苯二胺在合成这些生物活性杂环中的相关性。已经广泛探索了唑基噻唑的合成和生物学应用,包括与本化合物在结构上相关的衍生物。这些化合物在开发基于新型 1,3-苯并恶嗪核的荧光系统和芳基丙二酸的脱羧氰基甲基酯化反应中具有应用,从而产生了高产率的芳基乙酸氰基甲基酯 (Ibrahim, 2011)。

抗氧化剂和抗炎剂

与本化合物在结构上相关的苯并稠合噻唑类似物已被用作治疗剂开发中的先导分子,包括抗癌剂、抗炎剂、抗氧化剂和抗病毒剂。一项研究重点是合成苯并稠合噻唑衍生物以评估其体外抗氧化和抗炎活性,表明有望开发新的治疗剂 (Raut et al., 2020)。

属性

IUPAC Name |

4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H13Cl2F3N2O2S/c24-15-5-10-18(19(25)11-15)20-12-33-22(30-20)14-3-1-13(2-4-14)21(31)29-16-6-8-17(9-7-16)32-23(26,27)28/h1-12H,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUCEPGXPXGWHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)C(=O)NC4=CC=C(C=C4)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H13Cl2F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-N-[2-(dimethylamino)ethyl]-N-(2-methoxyethyl)pyridine-2-carboxamide](/img/structure/B2505655.png)

![3-isopropyl-8,9-dimethoxy-5-(octylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2505656.png)

![methyl 4-(2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2505658.png)

![N-(4-acetylphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2505659.png)

![N-allyl-N-[(5-bromothien-2-yl)methyl]-2-chloroacetamide](/img/structure/B2505661.png)

![{7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2505664.png)

![Methyl 1-oxa-9-azaspiro[5.5]undecane-2-carboxylate;hydrochloride](/img/structure/B2505665.png)

![N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-2,6-dichlorobenzenesulfonamide](/img/structure/B2505672.png)

![N-(2-fluorophenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2505674.png)